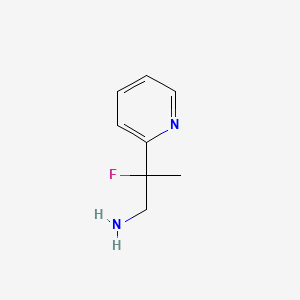
2-Fluoro-2-(pyridin-2-yl)propan-1-amine
説明
2-Fluoro-2-(pyridin-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H11FN2 and its molecular weight is 154.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It’s worth noting that fluoropyridines, which share a similar structure, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
It’s known that fluoropyridines can be used as potential imaging agents for various biological applications .
Pharmacokinetics
The presence of a fluorine atom in pharmaceuticals is known to influence these properties, often improving the bioavailability of the compound .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities .
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
生物活性
2-Fluoro-2-(pyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
The primary biological target of this compound is the κ-opioid receptor (KOR) . The compound acts as a KOR antagonist , which means it blocks the receptor's activation by endogenous opioids such as dynorphins. This antagonistic action modulates various physiological responses, including pain perception, stress responses, and mood regulation.
This compound exhibits several notable biochemical properties:
- Binding Affinity : The fluorine atom enhances binding affinity to certain enzymes, making it a valuable tool in enzyme inhibition studies. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Cellular Effects : this compound influences cell function by modulating signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. It can also alter gene expression profiles by interacting with transcription factors.
Dosage Effects in Animal Models
The effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, it exhibits minimal toxicity while effectively modulating biochemical pathways.
- High Doses : Higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity due to tissue accumulation and disruption of cellular homeostasis.
Metabolic Pathways
The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in water-soluble metabolites that can be excreted from the body. Additionally, it influences metabolic flux by altering key metabolic enzyme activities.
Study 1: KOR Antagonism
A study investigating the effects of this compound on KORs demonstrated that its antagonistic properties could effectively reduce stress-induced behaviors in animal models. The study noted significant changes in pain response metrics when compared to control groups treated with a KOR agonist.
Study 2: Enzyme Interaction
Research examining the interaction between this compound and cytochrome P450 enzymes showed that it inhibits specific enzymatic activities crucial for drug metabolism. The formation of stable complexes between the compound and these enzymes was observed, leading to reduced metabolic rates for certain substrates .
Comparative Biological Activity Table
特性
IUPAC Name |
2-fluoro-2-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-8(9,6-10)7-4-2-3-5-11-7/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCAWGLNIPZZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















